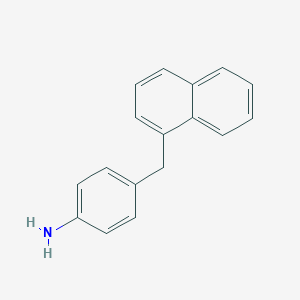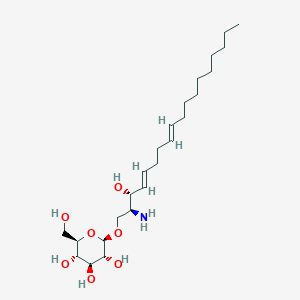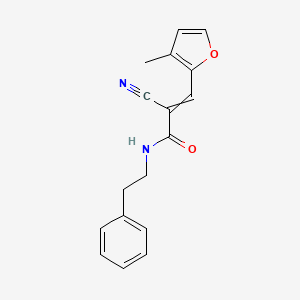
2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide, also known as CAF, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of enamide derivatives and has a molecular formula of C20H21NO2.
科学的研究の応用
Stereochemistry and Synthesis
In a study by Dulayymi et al. (2004), the synthesis and absolute stereochemistry of grenadamide, a compound related to the query chemical in terms of structural complexity, were explored. This research highlights the importance of stereochemistry in the synthesis of complex molecules and their potential biological activities (Dulayymi, Baird, & Jones, 2004).
Molecular Structure and Hydrogen Bonding
Ghosh et al. (2000) investigated three leflunomide metabolite analogs, focusing on their molecular structures, hydrogen bonding networks, and crystal packing. This study provides insights into how small changes in chemical structure can significantly affect the properties of a compound, which is relevant for designing drugs and materials with specific characteristics (Ghosh, Jennissen, Zheng, & Uckun, 2000).
Synthesis and Properties of Dyes
Kotteswaran, Senthil Pandian, and Ramasamy (2016) described the synthesis of a dye derived from a similar cyano compound, detailing the methods and analyses used to characterize its structure and properties. This research demonstrates the application of such compounds in the development of new dyes for various industrial applications (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Catalysis and Heterocyclic Derivatives
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing the utility of cyano compounds in catalysis and the synthesis of complex organic molecules. This research is significant for the development of new catalytic methods in organic synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
特性
IUPAC Name |
2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-8-10-21-16(13)11-15(12-18)17(20)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFAQNADEIKBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

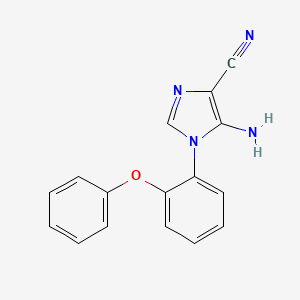
![3-(5-Benzo[1,3]dioxol-5-ylmethylene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-phenyl-propionamide](/img/structure/B2568348.png)
![6-(2-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2568351.png)
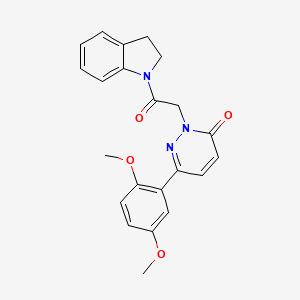
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2568355.png)
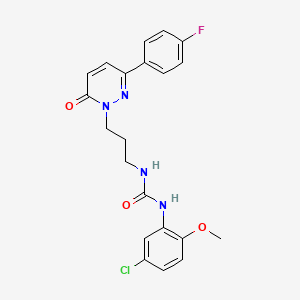

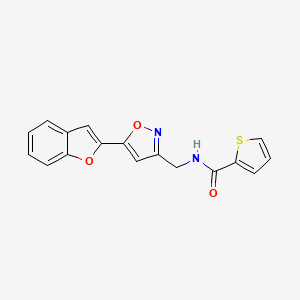
![N-(1-cyanocyclopentyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2568360.png)


